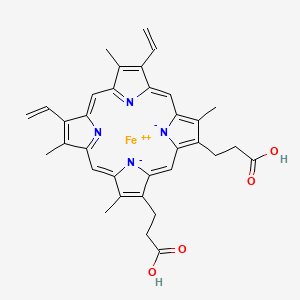

Ferroheme

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ferroheme (Fe(II) protoporphyrin IX) is the biologically active, divalent iron state of the heme prosthetic group. Unlike its oxidized, more commonly procured counterpart hemin (Fe(III) protoporphyrin IX chloride), ferroheme possesses a ferrous core capable of direct, reversible coordination with diatomic gases such as oxygen, carbon monoxide, and nitric oxide [1]. In industrial and advanced research procurement, ferroheme is specifically sourced for applications requiring immediate gas binding, direct apo-protein reconstitution, and redox-sensitive biocatalysis, bypassing the need for the aggressive chemical reductants required when starting from stable Fe(III) precursors.

Substituting ferroheme with the highly stable and ubiquitous hemin (Fe(III)) necessitates an in situ chemical reduction step—typically using sodium dithionite or ascorbic acid—to activate the metal center. This reduction alters the assay's redox potential, introduces sulfur-based byproducts, and can trigger reactive oxygen species (ROS) generation, which degrades sensitive apo-proteins [1]. Furthermore, free ferriheme cannot participate in critical metal-exchange reactions (such as conversion to zinc protoporphyrin) without prior reduction to ferroheme [1]. Alternatively, substituting with zinc protoporphyrin IX (ZnPP) provides a stable fluorescent analog but completely abolishes the diatomic gas-binding capacity and electron-transfer capabilities inherent to the Fe(II) center, rendering it useless for functional gas-sensing or redox-cycling applications.

Direct Diatomic Gas Binding Affinity (NO/CO)

Ferroheme (Fe(II)) exhibits an extraordinary affinity for diatomic gases, binding nitric oxide (NO) with dissociation constants (Kd) in the femtomolar range within specific protein environments (e.g., ~20.8 fM at pH 5.5). In contrast, the oxidized baseline comparator, hemin (Fe(III)), binds NO with significantly lower affinity and is entirely incapable of binding carbon monoxide (CO) or oxygen (O2) [1]. Procuring the Fe(II) state is therefore mandatory for accurate gas-binding assays.

| Evidence Dimension | Nitric oxide (NO) binding affinity (Kd) |

| Target Compound Data | Ferroheme (Fe(II)): ~20.8 fM (in NP1 models) |

| Comparator Or Baseline | Hemin (Fe(III)): Orders of magnitude lower affinity; zero affinity for CO/O2 |

| Quantified Difference | Exclusive capability to bind CO/O2 and >10^5-fold higher affinity for NO |

| Conditions | Gas-binding assays in buffered solutions (pH 5.5 - 7.5) |

Procuring the Fe(II) form is mandatory for developing gas sensors or studying vasodilation pathways without introducing chemical reductants.

Substrate Viability for Zinc Protoporphyrin (ZnPP) Conversion

In the development of nitrite-free dry-cured meats, zinc protoporphyrin IX (ZnPP) forms the dominant red pigment. Research demonstrates that free hemin (Fe(III)) cannot be directly converted to ZnPP; it must first be reduced to ferroheme (Fe(II)) before the iron can be displaced or substituted [1]. Procuring ferroheme directly allows food scientists to bypass the complex, variable re-reduction step, providing a direct, quantifiable substrate for ZnPP formation assays.

| Evidence Dimension | Substrate viability for ZnPP conversion |

| Target Compound Data | Ferroheme: Directly converted to ZnPP pigment |

| Comparator Or Baseline | Hemin (Ferriheme): 0% conversion without prior chemical/enzymatic reduction |

| Quantified Difference | Absolute requirement of the Fe(II) state for metal substitution pathways |

| Conditions | Nitrite-free meat pigment synthesis models |

Essential for food chemistry R&D focused on replacing toxic nitrites with natural porphyrin-based reddening agents.

Magnetic and Spectroscopic Baseline Purity (EPR/NMR)

Ferroheme possesses four unpaired electrons (S=2) in its high-spin unliganded state, which transitions to a clean diamagnetic (S=0) state upon binding strong-field ligands like CO. Hemin (Fe(III)) contains five unpaired electrons (S=5/2) and remains persistently paramagnetic[1]. For NMR and EPR studies, starting with pure ferroheme ensures a uniform electronic state, whereas in situ reduction of hemin often leaves a 5-10% unreduced Fe(III) background, severely complicating spectral assignments.

| Evidence Dimension | Unpaired electron count and spectral interference |

| Target Compound Data | Ferroheme: 4 unpaired electrons (S=2); clean diamagnetic shift with CO |

| Comparator Or Baseline | Hemin (Fe(III)): 5 unpaired electrons (S=5/2); persistent paramagnetic background |

| Quantified Difference | Complete elimination of Fe(III) paramagnetic interference in ligand-bound states |

| Conditions | Magnetic susceptibility and NMR/EPR spectroscopy |

Allows analytical chemists to obtain high-resolution structural data without the noise of mixed oxidation states.

Catalytic Drive in Anammox Bioreactor Seeding

In environmental engineering, ferroheme directly participates in the synthesis of hydrazine (N2H4) from NO and NH4+, driving the core Fe(II)/Fe(III) cycle in Anammox bacteria. Supplementation with the Fe(II) form directly enhances nitrogen removal efficiency by bypassing the slow, rate-limiting intracellular reduction of ferriheme [1]. This accelerates bioreactor start-up times significantly compared to standard hemin supplementation.

| Evidence Dimension | Hydrazine synthesis participation and bioreactor efficiency |

| Target Compound Data | Ferroheme: Direct NO/NH4+ coordination and immediate catalytic cycling |

| Comparator Or Baseline | Hemin (Ferriheme): Requires prior enzymatic reduction to Fe(II) |

| Quantified Difference | Bypasses the rate-limiting reduction step in Anammox metabolism |

| Conditions | Anammox sludge supplementation assays |

Provides a highly efficient, direct-acting metabolic accelerator for industrial wastewater treatment systems.

Diatomic Gas Sensor Development (NO, CO, O2)

Because ferroheme exclusively binds CO and O2 and has a massively higher affinity for NO than hemin[1], it is the required active material for electrochemical or optical gas sensors. Procuring the Fe(II) form avoids the need for chemical reductants that could foul sensor membranes.

Nitrite-Free Meat Curing and Pigment R&D

Ferroheme is the direct, required substrate for the formation of zinc protoporphyrin IX (ZnPP), the primary red pigment in nitrite-free cured meats [2]. Using ferroheme allows food chemists to accurately model and optimize pigment formation without the confounding variable of ferriheme re-reduction rates.

High-Resolution NMR and EPR Structural Biology

Procuring the exact Fe(II) compound ensures a uniform spin state (S=2, or S=0 with strong-field ligands), eliminating the paramagnetic interference caused by incomplete reduction of Fe(III) hemin[3]. This is critical for clean baseline measurements in metalloprotein structural studies.

Anammox Bioreactor Seeding for Wastewater Treatment

Ferroheme acts as a direct electron carrier in hydrazine synthesis, accelerating nitrogen removal efficiency in industrial bioreactors without waiting for the biological reduction of hemin [4]. This makes it an optimal additive for rapid bioreactor start-up.

References

- [1] Ding, X. D., et al. (1999). Nitric Oxide Binding to the Ferri- and Ferroheme States of Nitrophorin 1. Journal of the American Chemical Society, 121(1), 128-138.

- [2] Zhai, Y., et al. (2023). Dissociation of ferriheme from oxidized heme proteins and re-reduction of ferriheme to ferroheme are crucial for the formation of zinc protoporphyrin IX. Food Chemistry, 427, 136755.

- [3] Pauling, L., & Coryell, C. D. (1936). The Magnetic Properties and Structure of Hemoglobin, Oxyhemoglobin and Carbonmonoxyhemoglobin. PNAS, 22(4), 210-216.

- [4] Akram, et al. (2024). Ferroheme/Ferriheme Directly Involved in the Synthesis and Decomposition of Hydrazine as an Electron Carrier during Anammox. Environmental Science & Technology, 58(21), 9324-9333.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types